PSMA-Val-Cit-PAB-MMAE

Prostate Cancer Small Molecule Drug Conjugate Maximum Tolerated Dose

PSMA‑Val‑Cit‑PAB‑MMAE (CAS 2748039‑79‑2) is a synthetic small‑molecule drug conjugate (SMDC) that links a prostate‑specific membrane antigen (PSMA)‑binding moiety to the potent microtubule inhibitor monomethyl auristatin E (MMAE) via a valine‑citrulline‑p‑aminobenzyloxycarbonyl (Val‑Cit‑PAB) peptide linker [REFS‑1]. The Val‑Cit‑PAB linker is selectively cleaved by the lysosomal protease cathepsin B, which is often over‑expressed in tumor cells, thereby enabling preferential intra‑cellular release of MMAE within PSMA‑positive prostate cancer cells [REFS‑2].

Molecular Formula C114H165ClN20O26
Molecular Weight 2267.1 g/mol
Cat. No. B12412679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSMA-Val-Cit-PAB-MMAE
Molecular FormulaC114H165ClN20O26
Molecular Weight2267.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC4=CN(N=N4)CCCNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CCC(=O)NCCCCCC(=O)N(CCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC7=CC(=CC=C7)Cl
InChIInChI=1S/C114H165ClN20O26/c1-15-72(8)100(90(159-13)65-95(141)135-61-30-41-89(135)102(160-14)73(9)103(145)120-74(10)101(144)79-35-21-17-22-36-79)131(11)109(151)98(70(4)5)128-108(150)99(71(6)7)132(12)114(158)161-68-77-44-48-81(49-45-77)121-105(147)84(40-29-57-119-112(116)156)123-107(149)97(69(2)3)127-92(138)42-28-38-82-67-134(130-129-82)60-31-58-118-104(146)87(64-76-46-50-83(136)51-47-76)124-106(148)88(63-75-32-19-16-20-33-75)122-93(139)54-53-91(137)117-56-25-18-23-43-94(140)133(66-78-34-27-37-80(115)62-78)59-26-24-39-85(110(152)153)125-113(157)126-86(111(154)155)52-55-96(142)143/h16-17,19-22,27,32-37,44-51,62,67,69-74,84-90,97-102,136,144H,15,18,23-26,28-31,38-43,52-61,63-66,68H2,1-14H3,(H,117,137)(H,118,146)(H,120,145)(H,121,147)(H,122,139)(H,123,149)(H,124,148)(H,127,138)(H,128,150)(H,142,143)(H,152,153)(H,154,155)(H3,116,119,156)(H2,125,126,157)/t72-,73+,74+,84-,85-,86-,87-,88-,89-,90+,97-,98-,99-,100-,101+,102+/m0/s1
InChIKeyHQGAXUPTPWZFGA-OESYFJANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PSMA-Val-Cit-PAB-MMAE — A PSMA‑Targeted Small‑Molecule Drug Conjugate with a Cathepsin‑B‑Cleavable Linker for Prostate Cancer Research


PSMA‑Val‑Cit‑PAB‑MMAE (CAS 2748039‑79‑2) is a synthetic small‑molecule drug conjugate (SMDC) that links a prostate‑specific membrane antigen (PSMA)‑binding moiety to the potent microtubule inhibitor monomethyl auristatin E (MMAE) via a valine‑citrulline‑p‑aminobenzyloxycarbonyl (Val‑Cit‑PAB) peptide linker [REFS‑1]. The Val‑Cit‑PAB linker is selectively cleaved by the lysosomal protease cathepsin B, which is often over‑expressed in tumor cells, thereby enabling preferential intra‑cellular release of MMAE within PSMA‑positive prostate cancer cells [REFS‑2]. This compound belongs to the broader class of PSMA‑targeted SMDCs and antibody‑drug conjugates (ADCs) that exploit the high expression of PSMA on prostate cancer cells to achieve tumor‑selective cytotoxicity, a strategy that has shown promise in preclinical models of castration‑resistant prostate cancer [REFS‑3].

Why PSMA‑Val‑Cit‑PAB‑MMAE Cannot Be Replaced by a Generic PSMA‑Linker‑MMAE Conjugate


Although several PSMA‑targeted MMAE conjugates share the same payload, their therapeutic windows, linker stability, and pharmacokinetics differ markedly because of the specific combination of the PSMA‑binding moiety, linker chemistry, and the presence or absence of a self‑immolative PAB spacer [REFS‑1]. For instance, the Val‑Cit‑PAB linker provides a well‑characterized cathepsin‑B‑cleavable self‑immolative release mechanism that yields unmodified MMAE, whereas alternative acid‑labile linkers (e.g., phosphoramidate) exhibit different release kinetics and tissue selectivity [REFS‑2]. Moreover, small‑molecule PSMA ligands confer dramatically different tolerability compared with full‑length antibodies: a closely related small‑molecule prodrug (PSMA‑1‑VcMMAE) showed over 10‑fold improvement in maximum tolerated dose relative to the antibody‑based PSMA‑ADC [REFS‑3]. Consequently, interchanging “PSMA‑targeted MMAE” constructs without considering linker type and targeting scaffold can lead to unpredictable efficacy and safety profiles, making PSMA‑Val‑Cit‑PAB‑MMAE a non‑fungible reagent in preclinical studies.

PSMA‑Val‑Cit‑PAB‑MMAE Quantitative Differentiation Evidence vs. Closest Analogs


10‑Fold Higher Maximum Tolerated Dose (MTD) vs. PSMA‑ADC Antibody Conjugate

In a head‑to‑head tolerability study, the small‑molecule PSMA‑targeted conjugate PSMA‑1‑VcMMAE exhibited a >10‑fold higher maximum tolerated dose compared with the anti‑PSMA antibody‑MMAE conjugate (PSMA‑ADC), both using a Val‑Cit‑based linker [REFS‑1]. This improvement in MTD directly translates into a wider therapeutic index, as the same study showed that PSMA‑1‑VcMMAE achieved significant tumor growth inhibition and prolonged survival in PSMA‑positive PC3pip xenografts at doses that were well tolerated, whereas PSMA‑ADC was limited by toxicity at its effective dose [REFS‑1][REFS‑2]. PSMA‑Val‑Cit‑PAB‑MMAE shares the same small‑molecule scaffold and linker chemistry as PSMA‑1‑VcMMAE, with the additional PAB self‑immolative spacer included to ensure efficient release of free MMAE, thereby conserving the MTD advantage while potentially enhancing intracellular payload delivery [REFS‑3].

Prostate Cancer Small Molecule Drug Conjugate Maximum Tolerated Dose

48‑Fold Selectivity for PSMA‑Positive vs. PSMA‑Negative Prostate Cancer Cells In Vitro

PSMA‑1‑VcMMAE demonstrated 48‑fold greater potency against PSMA‑positive PC3pip cells than against PSMA‑negative PC3flu cells in vitro [REFS‑1]. This selectivity is driven by the PSMA‑targeting ligand, which binds to the extracellular domain of PSMA and is internalized, leading to intracellular release of MMAE [REFS‑1]. The Val‑Cit‑PAB linker of PSMA‑Val‑Cit‑PAB‑MMAE is expected to provide an equivalent or enhanced selectivity profile because the PAB spacer ensures that free MMAE is liberated only after cathepsin‑B cleavage, minimizing premature extracellular release [REFS‑2].

Tumor Selectivity PSMA Expression Cytotoxicity Assay

Superior Tumor‑Selective MMAE Release vs. Phosphoramidate Linker SMDC in Mouse Xenografts

Two PSMA‑targeted SMDCs differing only in their linker — Val‑Cit (cathepsin‑B‑cleavable) vs. phosphoramidate (acid‑labile) — were compared in the same PSMA(+) PC3‑PIP mouse model [REFS‑1]. The Val‑Cit‑linked SMDC1 (closely related to PSMA‑Val‑Cit‑PAB‑MMAE) achieved MMAE release levels in tumor tissue that were 2–3 orders of magnitude higher than in non‑target tissues, indicating highly tumor‑selective payload liberation [REFS‑1]. In contrast, the phosphoramidate‑linked SMDC2 demonstrated significantly improved overall efficacy (100% survival over 90 days with 4/8 complete tumor regressions), but its tumor‑to‑normal‑tissue payload release ratio was not specifically reported, suggesting that the Val‑Cit linker may offer a more predictable release profile for applications where maximal tumor‑selective MMAE exposure is prioritized [REFS‑1][REFS‑2].

Linker Comparison Payload Release Pharmacokinetics

Enhanced Linker Stability in Mouse Serum via EVCit Modification — Class‑Level Rationale for Retaining Val‑Cit‑PAB

The Val‑Cit linker is known to be unstable in mouse serum, which can confound preclinical efficacy and toxicity data [REFS‑1]. Incorporating an additional glutamic acid residue to create an EVCit linker improved linker stability in mouse serum and extended the half‑life of a PSMA‑targeted SMDC, resulting in superior therapeutic efficacy over docetaxel in a xenograft model [REFS‑1]. While PSMA‑Val‑Cit‑PAB‑MMAE retains the canonical Val‑Cit‑PAB linker, this class‑level finding underscores that linker engineering is a critical parameter for preclinical translation. When mouse studies are planned, users should consider that PSMA‑Val‑Cit‑PAB‑MMAE may exhibit limited linker stability in mouse plasma, potentially leading to premature MMAE release; this limitation is precisely why the stabilized EVCit‑based analogs are being developed and may serve as a comparator for assessing the impact of linker stability on efficacy [REFS‑2].

Linker Stability Mouse Serum Pharmacokinetics

PAB Self‑Immolative Spacer Enables Controlled Free‑MMAE Release vs. Direct Val‑Cit‑MMAE Conjugates

The p‑aminobenzyloxycarbonyl (PAB) group is a well‑established self‑immolative spacer that is cleaved from Val‑Cit‑PAB‑MMAE by cathepsin B, triggering a 1,6‑benzyl elimination that liberates unmodified, fully active MMAE [REFS‑1]. Conjugates that lack the PAB spacer (e.g., Val‑Cit‑MMAE) may release a modified form of MMAE or require additional processing steps, potentially reducing intracellular potency. Although a direct comparative in‑cellulo release study for PSMA‑Val‑Cit‑PAB‑MMAE vs. PSMA‑Val‑Cit‑MMAE is not publicly available, mechanistic studies on the Val‑Cit‑PAB‑MMAE linker‑payload demonstrate the efficient 1,6‑elimination process that yields free MMAE, a feature critical for consistent and predictable pharmacodynamics [REFS‑2].

Self‑immolative Linker MMAE Release Cathepsin B

PSMA‑Val‑Cit‑PAB‑MMAE — Optimal Research and Industrial Application Scenarios


Preclinical Pharmacology in PSMA‑Positive Prostate Cancer Xenograft Models

PSMA‑Val‑Cit‑PAB‑MMAE is ideally suited for evaluating tumor‑selective MMAE delivery in PSMA‑positive (PC3pip, LNCaP) versus PSMA‑negative (PC3flu, DU145) xenograft models. The 48‑fold selectivity window documented for its close analog PSMA‑1‑VcMMAE [REFS‑1] provides a benchmark for in‑vivo proof‑of‑concept studies. The >10‑fold higher MTD relative to PSMA‑ADC [REFS‑1] further enables dose‑escalation protocols aimed at maximizing tumor growth inhibition without exceeding tolerability limits.

Linker‑Stability Benchmarking and Serum Stability Studies

Because the Val‑Cit linker is known to be unstable in mouse serum [REFS‑2], PSMA‑Val‑Cit‑PAB‑MMAE can serve as a reference compound for evaluating stabilized linker variants (e.g., EVCit or phosphoramidate). Researchers can compare tumor‑to‑plasma MMAE ratios and therapeutic indices between the non‑stabilized Val‑Cit‑PAB construct and its stabilized counterparts to de‑convolve linker stability contributions to overall efficacy.

Payload‑Release Kinetics and Cathepsin‑B Activity Assays

The PAB self‑immolative spacer ensures efficient release of unmodified MMAE upon cathepsin‑B cleavage [REFS‑3]. This compound can be employed in cell‑free or cell‑based cathepsin‑B activity assays to quantify intracellular release kinetics and benchmark the performance of novel linker‑payload systems. Comparative studies with non‑self‑immolative linkers (e.g., direct Val‑Cit‑MMAE conjugates) can help elucidate the role of the PAB spacer in intracellular activation.

Ex‑Vivo Selectivity and Off‑Target Toxicity Screening

The high tumor‑to‑normal‑tissue MMAE release differential (≥100‑fold) observed for the Val‑Cit SMDC [REFS‑4] supports the use of PSMA‑Val‑Cit‑PAB‑MMAE in ex‑vivo toxicity assays on human tissue samples. By comparing MMAE accumulation in PSMA‑rich prostate cancer tissue versus normal prostate or other off‑target organs, researchers can quantify the degree of tumor‑selective payload liberation, a critical parameter for advancing compounds toward clinical candidate selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PSMA-Val-Cit-PAB-MMAE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.